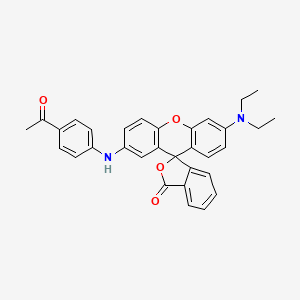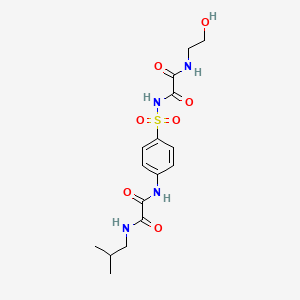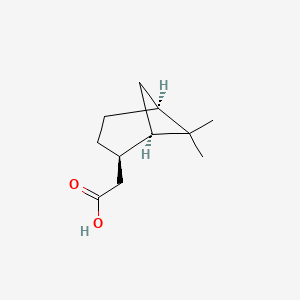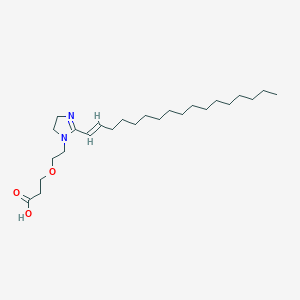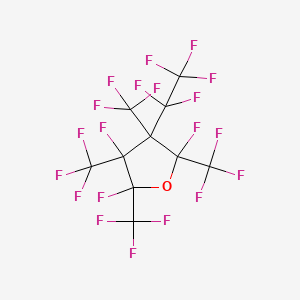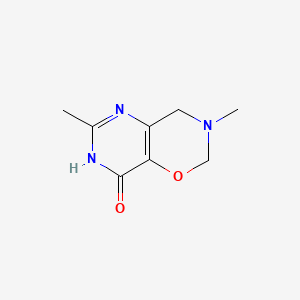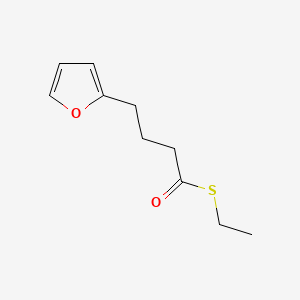
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is a chemical compound with the molecular formula C12H18NNaO6S4. It is known for its unique structure, which includes sulphonate groups and a dithio linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and reducing production costs while maintaining the quality of the compound. This often involves the use of advanced purification techniques and quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithio linkage, leading to the formation of thiols.
Substitution: The sulphonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives
Aplicaciones Científicas De Investigación
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate involves its interaction with molecular targets through its sulphonate groups and dithio linkage. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium hydrogen 3-(or 4)-sulfophthalate
- Sodium hydrogen 3-((2-((3-sulfonatopropyl)amino)phenyl)dithio)propane-1-sulfonate
Uniqueness
Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is unique due to its specific combination of sulphonate groups and dithio linkage. This structure gives it distinct chemical properties and makes it suitable for a variety of applications that similar compounds may not be able to perform as effectively.
Propiedades
Número CAS |
60067-58-5 |
|---|---|
Fórmula molecular |
C12H18NNaO6S4 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
sodium;3-[2-(3-sulfopropyldisulfanyl)anilino]propane-1-sulfonate |
InChI |
InChI=1S/C12H19NO6S4.Na/c14-22(15,16)9-3-7-13-11-5-1-2-6-12(11)21-20-8-4-10-23(17,18)19;/h1-2,5-6,13H,3-4,7-10H2,(H,14,15,16)(H,17,18,19);/q;+1/p-1 |
Clave InChI |
WSKWTLPWVPRMSM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)NCCCS(=O)(=O)[O-])SSCCCS(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


